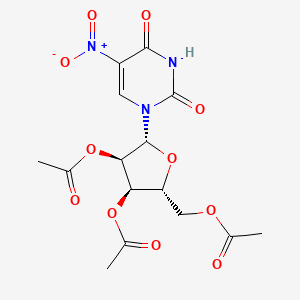![molecular formula C8H21N3 B3249514 {3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine CAS No. 19475-31-1](/img/structure/B3249514.png)
{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine
Descripción general
Descripción
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular weight of “{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine” is 159.27 g/mol. The InChI key is CDHZZIKUWAIMPH-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom . “this compound” is a quaternary amine, meaning it has four alkyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is a colorless, strongly alkaline liquid with an amine smell . It is very sensitive to hydrolysis .Aplicaciones Científicas De Investigación
{3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. The compound has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes. In addition, this compound has been used in the synthesis of peptides, proteins, and other biomolecules.
Mecanismo De Acción
Target of Action
The primary target of 3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine is to promote adhesion between various surfaces . It is particularly effective in promoting adhesion between glass, mineral, and metal surfaces, as well as reinforcements, fillers, and substrates .
Mode of Action
The compound interacts with its targets by reacting with amino groups present in various systems . This interaction results in the formation of a strong bond between the surfaces, thereby enhancing their adhesion .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of bonds between different surfaces .
Result of Action
The primary result of the action of 3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine is the enhanced adhesion between different surfaces . This can be particularly useful in various industrial applications, such as in the production of adhesives and sealants .
Action Environment
The action of 3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine can be influenced by various environmental factors. For instance, the compound is very sensitive to hydrolysis . Therefore, its efficacy and stability can be affected by the presence of water in the environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of {3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine in laboratory experiments has a number of advantages and limitations. On the one hand, this compound is an easily synthesized compound that is widely available. In addition, it is relatively inexpensive and can be used in a variety of reactions. On the other hand, this compound is a relatively unstable compound and can be difficult to work with in some reactions. Furthermore, it is not always easy to predict the outcome of reactions involving this compound, and it can be difficult to control the reaction conditions.
Direcciones Futuras
There are a number of potential future directions for research involving {3-[(2-Aminoethyl)(methyl)amino]propyl}dimethylamine. First, further research is needed to better understand the biochemical and physiological effects of the compound. Second, more research is needed to better understand the mechanism of action of this compound and its interaction with other molecules. Third, further research is needed to develop better methods for controlling the reaction conditions when using this compound in laboratory experiments. Finally, more research is needed to understand the potential therapeutic applications of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N'-(2-aminoethyl)-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-10(2)6-4-7-11(3)8-5-9/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBVVWZIEBBSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-Aminoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3249438.png)



![3-(2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy)-8,8-dimethyl-8-azabicyclo[3.2.1]oct-6-en-8-ium bromide](/img/structure/B3249492.png)


![2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3249503.png)

![{2-[(3-Aminopropyl)(methyl)amino]ethyl}dimethylamine](/img/structure/B3249508.png)


